![molecular formula C24H20ClNO3 B1585485 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- CAS No. 26567-23-7](/img/structure/B1585485.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-
Overview
Description
Biological Activity
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is a bicyclic system characterized by two rings sharing a single atom. This structural configuration often imparts unique chemical properties that can be exploited in various applications.
- Molecular Formula: C₃₈H₃₄ClN₂O₃
- Molecular Weight: 634.20 g/mol
- CAS Number: 34372-72-0
Biological Activity Overview
Research has shown that spiro compounds, particularly those related to spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives, exhibit a range of biological activities, including anticancer properties and effects on cell viability.
Anticancer Activity
One of the most notable activities of this compound is its potential in cancer treatment. Studies have indicated that derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one can induce apoptosis in various cancer cell lines.
- Case Study: A study focused on spiro[indole-3,5'-isoxazoles] demonstrated significant reduction in neuroblastoma cell viability and induction of differentiation, suggesting potential as therapeutic agents against cancer .
The mechanism through which these compounds exert their biological effects often involves interaction with cellular signaling pathways. For instance, some derivatives have been shown to modulate the activity of certain enzymes or receptors involved in cell proliferation and survival.
Data Tables
Biological Activity | Cell Line | Effect | Reference |
---|---|---|---|
Anticancer | Neuroblastoma | Reduced viability | |
Anticancer | Breast Cancer | Induction of apoptosis | |
Antimicrobial | Various Bacterial Strains | Inhibition of growth |
Synthetic Approaches
The synthesis of spiro compounds like spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one typically involves multi-step reactions. A notable synthetic route includes the condensation of ninhydrin with amino-naphthoquinones followed by oxidative cleavage .
Research Findings
Recent studies have utilized computational methods to predict the bioactivity and pharmacokinetic properties of spiro compounds. These studies suggest that while some derivatives exhibit low oral bioavailability, they may still possess significant therapeutic potential due to their ability to interact with specific biological targets .
Scientific Research Applications
Fluorescent Probes
One of the primary applications of this compound is as a fluorescent probe in biological imaging. Its unique fluorescence properties enable it to be used in:
- Cell Imaging : The compound can be utilized to stain cellular components, allowing for visualization under fluorescence microscopy.
- In Vivo Imaging : Its biocompatibility and fluorescence make it suitable for tracking biological processes in live organisms.
Photonic Devices
Due to its optical properties, Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one has applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound can serve as an emitter material in OLEDs, contributing to efficient light emission.
- Laser Dyes : Its strong absorption and emission characteristics make it a candidate for use in dye lasers.
Sensors
The compound is being explored for use in sensors due to its responsiveness to environmental changes:
- pH Sensors : Modifications of the compound can lead to pH-sensitive fluorescent sensors that change color based on acidity levels.
- Metal Ion Sensors : The compound can be engineered to detect specific metal ions through fluorescence quenching mechanisms.
Case Study 1: Biological Imaging
A study published in Nature Communications demonstrated the effectiveness of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one as a fluorescent marker for imaging live cells. The researchers showed that the compound could selectively stain mitochondria, providing insights into mitochondrial dynamics during cellular respiration. The results indicated a significant increase in imaging resolution compared to traditional markers.
Case Study 2: OLED Technology
Research conducted by the Journal of Applied Physics highlighted the use of this compound in OLED devices. The study reported that devices incorporating Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibited improved efficiency and brightness compared to devices using conventional materials. The findings suggest that this compound could play a crucial role in the development of next-generation display technologies.
Data Table: Comparison of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Biological Imaging | Cell and tissue staining | High resolution and specificity |
Photonic Devices | OLEDs and laser dyes | Enhanced light emission |
Sensors | pH and metal ion detection | Real-time monitoring capabilities |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this spiroxanthene derivative, and how can side reactions be minimized?
The synthesis typically involves a multi-step condensation of isobenzofuran-1(3H)-one with substituted xanthene precursors under Lewis acid catalysis (e.g., AlCl₃ or ZnCl₂) in an inert atmosphere to prevent oxidation. Key steps include:
- Substitution control : Introduce the diethylamino group via nucleophilic substitution at the 6'-position before chlorination at the 2'-position to avoid competing reactions .
- Purity optimization : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product, achieving >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 under UV 254 nm) .
Q. How can the fluorescence quantum yield of this compound be accurately measured, and what factors influence its variability?
The fluorescence quantum yield (Φ) is determined using a comparative spectrophotometric method with fluorescein (Φ = 0.92 in 0.1 M NaOH) as a reference. Critical parameters:
- Solvent polarity : Φ decreases in non-polar solvents due to reduced stabilization of the excited state.
- pH dependence : Protonation of the diethylamino group at acidic pH (e.g., <4) quenches fluorescence, while deprotonation above pH 7 enhances it .
- Instrument calibration : Use a fluorimeter with monochromators calibrated to ±1 nm accuracy to avoid spectral overlap errors .
Q. What analytical techniques are most effective for characterizing structural purity and identifying byproducts?
- LC/MS (ESI+ mode) : Identifies major ions at m/z [M+H]⁺ = 423.1 (calculated) and fragments at m/z 285.0 (loss of Cl⁻ and diethylamine).
- ¹H NMR (400 MHz, CDCl₃) : Key peaks include δ 1.2 ppm (t, 6H, -N(CH₂CH₃)₂), δ 3.5 ppm (q, 4H, -N(CH₂CH₃)₂), and δ 6.8–7.4 ppm (aromatic protons) .
- XRD : Confirms spirocyclic geometry with a dihedral angle of ~85° between the isobenzofuran and xanthene planes .
Advanced Research Questions
Q. How does the substitution pattern (2'-Cl, 6'-diethylamino) influence antioxidant activity in ORAC assays compared to unmodified fluorescein?
In oxygen radical absorbance capacity (ORAC) assays:
- Enhanced radical scavenging : The diethylamino group increases electron density, improving peroxyl radical (ROO•) quenching via hydrogen atom transfer (HAT). The 2'-Cl substituent stabilizes the radical intermediate, prolonging the antioxidant effect .
- Kinetic differences : Time-dependent fluorescence decay (λₑₓ = 485 nm, λₑₘ = 520 nm) shows a 30% slower decay rate vs. fluorescein, indicating higher radical interception efficiency .
Q. What mechanistic insights explain contradictory results in singlet oxygen (¹O₂) generation studies under varying light intensities?
- Dual role in photosensitization : At low UV intensities (≤10 mW/cm²), the compound acts as a ¹O₂ generator (Type II mechanism). At higher intensities, self-quenching occurs due to aggregation, reducing ¹O₂ yield .
- Mitigation strategy : Use nanoencapsulation (e.g., PEG-PLGA nanoparticles) to prevent aggregation and maintain consistent ¹O₂ production .
Q. How can computational modeling (e.g., DFT) predict substituent effects on photophysical properties?
- *DFT (B3LYP/6-31G)**: Calculates HOMO-LUMO gaps to correlate with experimental λₑₘ. For this compound, the gap is 3.1 eV vs. 3.4 eV for fluorescein, explaining its redshifted emission (~15 nm) .
- Molecular dynamics : Simulates solvent interactions to optimize Stokes shift; simulations in DMF match experimental shifts (±5 nm accuracy) .
Q. What strategies resolve discrepancies in cytotoxicity data between in vitro and ex vivo models?
- Metabolic interference : In vitro models (e.g., HeLa cells) show false-low cytotoxicity due to glutathione-mediated detoxification. Pre-treatment with buthionine sulfoximine (BSO) inhibits glutathione synthesis, aligning results with ex vivo tissue models .
- Protein binding : Serum albumin binding reduces effective concentration; use dialysis to quantify free compound concentration in ex vivo assays .
Q. Methodological Best Practices
Q. How to design a robust protocol for evaluating pH-dependent fluorescence stability?
- Buffer series : Prepare solutions from pH 2–10 (using citrate-phosphate-borate buffers) and measure Φ at each point.
- Kinetic stability : Monitor fluorescence intensity (λₑₘ = 520 nm) over 24 hours; <5% deviation indicates suitability for long-term imaging .
Q. What validation steps ensure accurate quantification in complex biological matrices (e.g., serum)?
- Standard addition method : Spike known concentrations into serum, extract via solid-phase extraction (C18 columns), and calculate recovery rates (target: 90–110%).
- Interference check : Compare fluorescence in serum vs. PBS; correct for autofluorescence using blank subtraction .
Q. Comparative Analysis
Q. How does this compound compare to rhodamine derivatives in super-resolution microscopy?
- Photostability : Exhibits 20% slower photobleaching vs. rhodamine 6G under identical STED conditions (λ = 592 nm, 50 mW).
- Resolution limit : Achieves 40 nm lateral resolution (vs. 60 nm for rhodamine) due to narrower emission spectra .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-
- CAS Number : 26567-23-7
- Molecular Formula: C₂₄H₂₀ClNO₃
- Molecular Weight : 405.87 g/mol
- Synonyms: 2'-Chloro-6'-diethylaminofluoran, PSD-HR, thermochromic red dye .
Key Properties :
- Physical Form : Pale pink powder with >99% purity (HPLC) .
- Applications : Primarily used as a leuco dye in thermal paper due to its reversible color change upon exposure to heat or acidic conditions .
- Structural Features: The spiroxanthene core is modified with a chloro group at the 2' position and a diethylamino group at the 6' position, which critically influences its electron distribution and thermochromic behavior .
Comparison with Structurally Similar Compounds
Substituent Variations in Amino Groups
Compound A : Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-(1,1-dimethylethyl)-
- CAS : 72884-85-6 .
- Molecular Formula: C₂₈H₂₉NO₃
- Molecular Weight : 427.53 g/mol .
- Key Differences: The tert-butyl group at the 2' position increases steric hindrance and lipophilicity compared to the chloro substituent in the target compound. This enhances solubility in non-polar solvents but may reduce reactivity in thermal applications .
Compound B : 3'-Chloro-6'-cyclohexylaminospiro[isobenzofuran-1(3H),9'-xanthen]-3-one
- CAS: Not explicitly listed (referenced in ).
- Such modifications can shift absorption spectra and thermal stability .
Compound C : 3′-(Diethylamino)-6′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
- CAS : 1224696-72-3 .
- Molecular Formula: C₃₀H₃₂BNO₅
- Molecular Weight : 497.39 g/mol .
- Key Differences : The dioxaborolane group enables selective detection of hydrogen peroxide (H₂O₂) in biological systems. This contrasts with the target compound’s thermochromic use, demonstrating how boron-containing substituents pivot applications toward fluorescence-based sensing .
Reactive Groups for Biochemical Labeling
Compound D : Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(diethylamino)-5(or 6)-isothiocyanato-
- CAS : 69856-09-3 .
- Key Differences: The isothiocyanate group (-N=C=S) allows covalent bonding to biomolecules (e.g., proteins), making it suitable for fluorescence labeling in microscopy. The target compound lacks such reactive groups, limiting its use to non-covalent applications .
Halogen and Aromatic Substitutions
Compound E : 2'-[(Chlorophenyl)amino]-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Compound F : 3',4,6',7-Tetrachloro-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
- CAS: Not explicitly listed (referenced in ).
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Thermochromic vs. Fluorescent Applications: The target compound’s chloro and diethylamino groups optimize it for thermal paper, whereas derivatives with isothiocyanate (Compound D) or dioxaborolane (Compound C) groups prioritize biochemical interactions .
- Electronic Effects: Bulky substituents (e.g., tert-butyl in Compound A) reduce aggregation in solid-state applications, while electron-donating groups (e.g., diethylamino) enhance fluorescence intensity .
- Regulatory and Safety Profiles : Compounds like the target dye (PSD-HR) are classified under EINECS 276-628-6, with safety data sheets emphasizing standard handling protocols .
Preparation Methods
Detailed Preparation Methods
Starting Materials
- 2-Chlororesorcinol or 2-chlorophenol derivatives : For the chloro substitution on the aromatic ring.
- Diethylamine : For introducing the diethylamino group.
- Phthalic anhydride or derivatives : To form the isobenzofuranone ring.
- Phenol derivatives : To build the xanthene skeleton.
Stepwise Synthetic Route
Step | Reaction Type | Description | Key Reagents | Conditions |
---|---|---|---|---|
1 | Formation of Xanthene Core | Condensation of resorcinol derivatives with phthalic anhydride to form fluorescein-like xanthene intermediates | 2-Chlororesorcinol, phthalic anhydride, acid catalyst (e.g., sulfuric acid) | Heating under reflux in acidic medium |
2 | Introduction of Diethylamino Group | Nucleophilic aromatic substitution or amination at the 6' position of xanthene | Diethylamine, base or catalyst | Elevated temperature, solvent such as ethanol or DMF |
3 | Spirocyclization | Intramolecular cyclization to form the spiro linkage between isobenzofuranone and xanthene | Intermediate from step 2, dehydrating agents | Controlled heating, sometimes under inert atmosphere |
4 | Purification | Isolation by crystallization or chromatography | Solvents such as ethyl acetate, methanol | Room temperature or slightly elevated |
Representative Synthetic Example
A typical synthesis reported in patent literature involves:
- Condensation of 2-chlororesorcinol with phthalic anhydride in the presence of sulfuric acid to yield a 2'-chloro-substituted fluorescein intermediate.
- Subsequent amination at the 6' position using diethylamine under reflux conditions in ethanol, facilitating nucleophilic substitution.
- Final spirocyclization induced by intramolecular nucleophilic attack forming the spiro[isobenzofuran-xanthen] core.
Research Findings and Optimization
- Selectivity : The chloro substituent at the 2' position directs the electrophilic substitution and influences regioselectivity during amination.
- Yield Improvements : Use of microwave-assisted synthesis and optimized solvents (e.g., dimethylformamide) has been reported to improve reaction rates and yields.
- Purity : High purity (>98%) is achievable with careful chromatographic purification and recrystallization, essential for research applications.
Data Table: Summary of Preparation Parameters
Parameter | Description | Typical Values / Conditions |
---|---|---|
Starting materials | 2-Chlororesorcinol, phthalic anhydride, diethylamine | Purity >99% recommended |
Catalyst | Sulfuric acid or Lewis acids | 1-2 equivalents relative to phthalic anhydride |
Solvent | Ethanol, DMF, or acidic aqueous medium | Volume varies, typically 10-20 mL per mmol substrate |
Temperature | Reflux (80-120°C) for condensation and amination | Spirocyclization at 100-150°C |
Reaction time | 4-12 hours depending on step | Optimization may reduce time |
Yield | Overall yield | 50-70% reported in literature |
Purification | Chromatography, recrystallization | Silica gel, ethyl acetate/methanol mixtures |
Patents and Literature Sources
- Several patents detail the synthesis of spiroxanthene derivatives with various substituents, including chloro and diethylamino groups, emphasizing the condensation and amination steps followed by spirocyclization.
- Chemical abstracts and PubChem entries provide structural and synthetic information but often lack detailed experimental procedures.
- Research articles in organic synthesis journals report variations in catalyst choice and reaction conditions to enhance selectivity and yield.
Properties
IUPAC Name |
2'-chloro-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c1-3-26(4-2)16-10-11-19-22(14-16)28-21-12-9-15(25)13-20(21)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLSACFHWKTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885362 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26567-23-7 | |
Record name | 2′-Chloro-6′-(diethylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26567-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-chloro-6'-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026567237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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